molecular formula C7H7ClINO B14851920 2-(Chloromethyl)-4-iodo-6-methoxypyridine

2-(Chloromethyl)-4-iodo-6-methoxypyridine

Cat. No.: B14851920
M. Wt: 283.49 g/mol
InChI Key: MUVGJRQRRLLBHF-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-iodo-6-methoxypyridine is a heterocyclic organic compound that contains a pyridine ring substituted with chloromethyl, iodo, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-iodo-6-methoxypyridine typically involves the chloromethylation of 4-iodo-6-methoxypyridine. One common method includes the reaction of 4-iodo-6-methoxypyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-iodo-6-methoxypyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Catalysts like Pd/C and hydrogen gas under atmospheric or elevated pressure.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine carboxylic acids or aldehydes.

    Reduction: Formation of 2-(Chloromethyl)-6-methoxypyridine.

Scientific Research Applications

2-(Chloromethyl)-4-iodo-6-methoxypyridine has several scientific research applications:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.

    Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-iodo-6-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-4-methoxypyridine
  • 2-(Chloromethyl)-6-methoxypyridine
  • 2-(Chloromethyl)-4-iodopyridine

Uniqueness

2-(Chloromethyl)-4-iodo-6-methoxypyridine is unique due to the presence of both iodo and methoxy groups on the pyridine ring. This combination of substituents can influence its reactivity and biological activity, making it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C7H7ClINO

Molecular Weight

283.49 g/mol

IUPAC Name

2-(chloromethyl)-4-iodo-6-methoxypyridine

InChI

InChI=1S/C7H7ClINO/c1-11-7-3-5(9)2-6(4-8)10-7/h2-3H,4H2,1H3

InChI Key

MUVGJRQRRLLBHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)CCl)I

Origin of Product

United States

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